Isopto Hyoscine, also known as scopolamine, is a tropane alkaloid derived from various plants in the Solanaceae family, such as Hyoscyamus niger and Datura. It is classified as an anticholinergic agent, primarily used for its ability to inhibit the action of acetylcholine at muscarinic receptors. This compound has significant applications in treating motion sickness, nausea, and as a pre-anesthetic medication due to its sedative properties .
Isopto Hyoscine is extracted from plants that are rich in tropane alkaloids. The most notable sources include henbane (Hyoscyamus niger), jimson weed (Datura stramonium), and deadly nightshade (Atropa belladonna). In terms of classification, it falls under the category of anticholinergic drugs, which are known for their role in blocking the effects of acetylcholine in the nervous system .
Isopto Hyoscine can be synthesized through both natural extraction and synthetic methods. The natural extraction involves harvesting the alkaloids from the aforementioned plants, while synthetic methods have been developed to create this compound in a laboratory setting.
The biosynthesis of Isopto Hyoscine begins with the decarboxylation of L-ornithine to form putrescine, which is then methylated to N-methylputrescine. This process continues through a series of enzymatic transformations involving various enzymes such as putrescine N-methyltransferase and tropinone reductase I, ultimately leading to the formation of Isopto Hyoscine from hyoscyamine .
Isopto Hyoscine has a molecular formula of and a molar mass of approximately 303.358 g/mol. Its structure includes a bicyclic tropane ring with an epoxide group, which is crucial for its biological activity.
Isopto Hyoscine participates in various chemical reactions typical for alkaloids. These reactions include hydrolysis and oxidation processes that can modify its structure and efficacy. For instance, under acidic conditions, Isopto Hyoscine can hydrolyze to yield tropic acid and tropine.
The compound's reactivity is influenced by its functional groups; particularly, the epoxide group can undergo nucleophilic attack leading to ring-opening reactions that may alter its pharmacological properties .
Isopto Hyoscine exerts its effects primarily by acting as a competitive antagonist at muscarinic acetylcholine receptors. This action inhibits parasympathetic nervous system responses, leading to decreased salivation, reduced gastrointestinal motility, and prevention of motion sickness.
The pharmacokinetics indicate that Isopto Hyoscine has a bioavailability ranging between 20% and 40%, with an elimination half-life of approximately 5 hours . It is metabolized primarily in the liver by cytochrome P450 enzymes.
Relevant analyses indicate that Isopto Hyoscine exhibits strong anticholinergic activity which can lead to side effects such as dry mouth and blurred vision when used therapeutically .
Isopto Hyoscine has several scientific uses:
Tropane alkaloids (TAs) are bicyclic [3.2.1] nitrogenous compounds biosynthesized primarily in the Solanaceae family, including medicinally vital scopolamine (hyoscine). The core pathway initiates from the amino acids ornithine and arginine, which converge at putrescine formation. Putrescine undergoes N-methylation via putrescine N-methyltransferase (PMT), a rate-limiting step diverting flux toward TA biosynthesis [4] [8]. N-Methylputrescine is oxidized and cyclized to form the N-methyl-Δ¹-pyrrolinium cation. This intermediate condenses with acetoacetyl-CoA to yield tropinone, a pivotal branch point. Tropinone is reduced stereospecifically by tropinone reductase I (TRI) to tropine, the precursor for hyoscyamine and scopolamine, while tropinone reductase II (TRII) forms pseudotropine for calystegines [4] [6].
Tropine couples with phenyllactate (derived from phenylalanine) to form littorine. A cytochrome P450 enzyme (CYP80F1) catalyzes the intramolecular rearrangement of littorine to hyoscyamine aldehyde, subsequently oxidized to hyoscyamine. Finally, hyoscyamine 6β-hydroxylase (H6H), a 2-oxoglutarate-dependent dioxygenase, hydroxylates hyoscyamine to 6β-hydroxyhyoscyamine, followed by epoxidation to yield scopolamine [2] [4]. Genomic studies confirm this pathway is conserved in scopolamine-producing species like Atropa belladonna and Datura stramonium, despite evolutionary losses in other Solanaceae lineages [6].
Table 1: Key Solanaceae Species and Their Dominant Tropane Alkaloids
Plant Species | Tropane Alkaloid Content (% Dry Weight) | Primary Alkaloids | Preferred Alkaloid |
---|---|---|---|
Duboisia leichhardtii | 2-6% | Scopolamine, Hyoscyamine | Scopolamine (60-70%) |
Hyoscyamus niger | 0.05-0.3% | Hyoscyamine, Scopolamine | Hyoscyamine (80%) |
Atropa belladonna | 0.3-1.4% | Hyoscyamine (Atropine racemate) | Hyoscyamine (98%) |
Datura metel | 0.2-0.8% | Scopolamine, Hyoscyamine | Scopolamine (50-60%) |
H6H is the terminal and rate-limiting enzyme for scopolamine biosynthesis, exhibiting bifunctional activity: hydroxylation of hyoscyamine (40-fold higher activity) and epoxidation of 6β-hydroxyhyoscyamine. In Hyoscyamus niger, H6H expression is root-specific and spatially coordinated with upstream enzymes like PMT, ensuring metabolic channeling [2] [4]. Duboisia hybrids (D. myoporoides × D. leichhardtii) naturally exhibit high scopolamine yields (60-70% of total TAs) due to elevated H6H:PMT activity ratios and efficient translocation of alkaloids to aerial parts [2] [6].
Transcriptomic analyses reveal that H6H gene expression correlates directly with scopolamine accumulation. In low-yielding species like A. belladonna, H6H transcripts are scarce, causing hyoscyamine to constitute >98% of TAs. Conversely, Duboisia species show 5-fold higher H6H mRNA levels than H. niger, explaining their superior scopolamine production [2] [5]. Environmental elicitors further modulate this: Iron oxide nanoparticles (FeNPs) at 450–900 mg/L in H. reticulatus hairy roots enhance H6H activity by inducing oxidative stress, elevating scopolamine yields 5-fold via antioxidant enzyme upregulation (SOD, CAT) [9].
Table 2: H6H Enzyme Activity and Scopolamine Production in Solanaceae
Species/Tissue | H6H Expression Level | H6H Activity (nmol/min/mg protein) | Scopolamine Yield (mg/g DW) |
---|---|---|---|
Duboisia hybrid hairy roots | High (35S-h6h transgene) | 12.7 ± 1.3 | 1.98 ± 0.21 |
Hyoscyamus muticus roots | Endogenous | 3.2 ± 0.4 | 0.17 ± 0.03 |
A. belladonna leaves (WT) | Low | 0.8 ± 0.1 | 0.42 ± 0.05 |
A. belladonna (H6H-OE) | High (Transgenic) | 9.5 ± 0.9 | 2.17 ± 0.18 |
Metabolic engineering focuses on two strategies: overexpressing rate-limiting enzymes and blocking competitive pathways. H6H gene overexpression under the CaMV 35S promoter in transgenic A. belladonna shifts metabolic flux from hyoscyamine to scopolamine, achieving 2.17 mg/g DW in leaves—a 4.2-fold increase over wild-type plants [5]. Simultaneous overexpression of PMT and H6H in A. belladonna hairy roots further amplifies scopolamine yield by 9-fold, confirming synergistic effects [5] [9].
Hairy root cultures induced by Agrobacterium rhizogenes are ideal bioproduction platforms. In Duboisia hybrid, transgenic hairy roots expressing H. niger H6H accumulate scopolamine at 1.98 mg/g DW—30% higher than non-transformed roots—without compromising biomass [2]. Elicitation complements genetic modifications: FeNPs (900 mg/L) in H. reticulatus hairy roots enhance scopolamine production 5-fold by upregulating H6H transcription and stabilizing enzyme activity [9].
Recent advances include genome editing and biosynthetic pathway reconstitution. CRISPR-Cas9-mediated knockout of tropinone reductase II (TRII) in D. stramonium redirects intermediates toward scopolamine, reducing calystegine byproducts [6]. Additionally, synthetic biology approaches express PMT and H6H in yeast, though yields remain suboptimal due to incomplete pathway reconstitution [4].
Table 3: Genetic Engineering Outcomes for Scopolamine Enhancement
Engineering Approach | Host Species | Alkaloid Yield (mg/g DW) | Fold Change vs. Control |
---|---|---|---|
H6H overexpression | A. belladonna plants | Scopolamine: 2.17 | 4.2× |
PMT + H6H co-expression | A. belladonna roots | Scopolamine: 3.84 | 9.0× |
H6H overexpression + FeNPs | H. reticulatus roots | Scopolamine: 5.60 | 5.0× |
h6h-transgenic hairy roots | Duboisia hybrid | Scopolamine: 1.98 | 1.3× |
CAS No.:
CAS No.: 54429-80-0
CAS No.:
CAS No.:
CAS No.: 51040-17-6